molecular formula C22H23N3O4S2 B2811086 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921864-79-1

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2811086
CAS No.: 921864-79-1
M. Wt: 457.56
InChI Key: SEOKBEPZBIPGHD-UHFFFAOYSA-N
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Description

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .


Synthesis Analysis

The most common synthesis of pyridazinone derivatives consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by a six-membered ring containing nitrogen atoms at 1 and 2 positions and an oxygen atom at the 3 position of the ring .


Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to have numerous practical applications .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed methods for synthesizing sulfonamide derivatives, including those structurally related to the specified compound, to evaluate their biological activities. For instance, novel sulfonamide compounds exhibiting significant herbicidal activity have been synthesized, shedding light on the stereochemical structure-activity relationship of these molecules (Hosokawa et al., 2001). Additionally, efforts have been made to synthesize heterocyclic compounds containing a sulfonamido moiety, with some showing promising antibacterial activities (Azab et al., 2013).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives have been investigated for their antimicrobial and anticancer activities. For example, one-pot syntheses of novel compounds in aqueous media have been conducted, leading to the discovery of derivatives with antimicrobial properties (Akbari et al., 2022). Similarly, sulfonamide derivatives derived from aminoindanes and aminotetralins have been explored for their carbonic anhydrase inhibitory properties, indicating potential applications in therapeutic interventions (Akbaba et al., 2014). Moreover, certain derivatives have been synthesized for the evaluation of their selective agonism toward retinoid X receptors, highlighting the compound's potential in treating specific types of cancer (Heck et al., 2016).

Theoretical and Experimental Investigations

Theoretical investigations complement experimental studies to understand the mechanism of action and enhance the efficacy of sulfonamide derivatives. For instance, antimalarial sulfonamides have been evaluated as potential COVID-19 drugs through computational calculations and molecular docking studies (Fahim et al., 2021). This approach not only provides insights into the drug discovery process but also explores the repurposing of existing compounds for new therapeutic applications.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-2-30(26,27)22-14-13-21(23-24-22)17-7-10-19(11-8-17)25-31(28,29)20-12-9-16-5-3-4-6-18(16)15-20/h7-15,25H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOKBEPZBIPGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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